molecular formula C19H13ClN2O3S B3001699 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 941918-53-2

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B3001699
CAS No.: 941918-53-2
M. Wt: 384.83
InChI Key: OWQGATSTGJHSBW-UHFFFAOYSA-N
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Description

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a chlorophenoxy group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a Hantzsch thiazole synthesis, which includes the reaction of a 2-chloro-1-(benzofuran-2-yl)ethanone with thiourea under basic conditions . The resulting thiazole intermediate is then reacted with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
  • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide

Uniqueness

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy group, which can enhance its biological activity and specificity compared to its analogs with different substituents .

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S/c20-13-5-7-14(8-6-13)24-10-18(23)22-19-21-15(11-26-19)17-9-12-3-1-2-4-16(12)25-17/h1-9,11H,10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQGATSTGJHSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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